Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) [] developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, , , , , , , , , , , , , , ]. As an antiviral agent, Doravirine plays a crucial role in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry [, ]. Its unique resistance profile makes it a valuable tool in combating HIV-1 infection [, , ].
Doravirine is classified as an antiretroviral medication within the NNRTI category. It was developed by Merck & Co., Inc. and received approval from the U.S. Food and Drug Administration in 2019 for use in adults with HIV-1. The compound is designed to be used in combination with other antiretroviral agents to improve treatment outcomes and reduce the likelihood of resistance development.
The synthesis of doravirine involves several key steps, starting from 4-trifluoromethyl nicotinic acid as a precursor. The synthesis process includes:
The entire process is optimized for low toxicity, cost-effectiveness, and high product purity, making it suitable for large-scale production .
Doravirine has a complex molecular structure characterized by a diarylpyrimidine core. The molecular formula is CHFNO, with a molecular weight of approximately 373.36 g/mol. The structural features include:
The three-dimensional arrangement of these components plays a critical role in its interaction with the target enzyme .
Doravirine's synthesis involves several chemical reactions:
These reactions are optimized for conditions that minimize by-products and maximize yield .
Doravirine exerts its antiviral effect by binding non-competitively to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme's function, preventing the conversion of viral RNA into DNA—a critical step in the viral replication cycle.
Key data regarding doravirine's mechanism include:
Doravirine exhibits several notable physical and chemical properties:
These properties contribute to doravirine's effectiveness as an oral medication administered once daily without regard to food intake .
Doravirine is primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy regimens. Its unique properties allow it to be effective against drug-resistant strains of HIV, making it a critical component in managing HIV treatment strategies.
Additionally, ongoing research explores its potential use in other viral infections or as part of innovative therapeutic combinations aimed at improving patient outcomes in diverse populations affected by HIV .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3